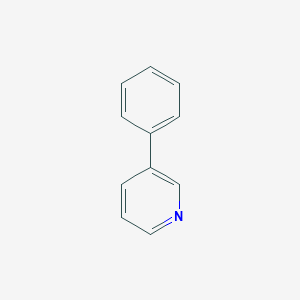

3-Phenylpyridine

Beschreibung

Eigenschaften

IUPAC Name |

3-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKGBRPNSJADMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061404 | |

| Record name | 3-Phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008-88-4 | |

| Record name | 3-Phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1008-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDZ6KB7JVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Phenylpyridine from 3-Bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for preparing 3-phenylpyridine from 3-bromopyridine (B30812), a crucial transformation in the development of novel pharmaceuticals and functional materials. The focus is on palladium-catalyzed cross-coupling reactions, which are widely recognized for their efficiency and functional group tolerance. This document details the most common and effective methods, including the Suzuki-Miyaura, Stille, and Negishi couplings, presenting comparative data, detailed experimental protocols, and mechanistic diagrams to aid in reaction optimization and scale-up.

Introduction

This compound is a key structural motif present in numerous biologically active compounds and advanced materials. Its synthesis from readily available 3-bromopyridine is a fundamental transformation in organic synthesis. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods for this purpose, offering high yields and broad substrate scope under relatively mild conditions.[1][2] This guide will explore the nuances of the Suzuki-Miyaura, Stille, and Negishi reactions, providing researchers with the necessary information to select the optimal synthetic strategy for their specific needs.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

The choice of a specific cross-coupling method often depends on factors such as the availability of starting materials, functional group tolerance, and toxicity of reagents. The following sections provide a detailed comparison of the most effective palladium-catalyzed methods for the synthesis of this compound from 3-bromopyridine.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura, Stille, and Negishi couplings for the synthesis of this compound.

| Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)[3][4] | PPh₃, dppf, SPhos, XPhos[3] | K₂CO₃, K₃PO₄, Cs₂CO₃[3][4] | 1,4-Dioxane/H₂O, Toluene, DME[4][5] | 80-110[6][7] | 80-95+[4][8] |

| Stille | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃[9][10] | PPh₃, P(o-tol)₃[9] | Not always required; additives like LiCl or CuI may be used[9][11] | Toluene, DMF, Dioxane[9] | 80-100[9] | 75-95[9] |

| Negishi | Pd(PPh₃)₄, Ni(acac)₂, Ni(COD)₂[12][13] | PPh₃, dppe, BINAP, XPhos[12] | Not required | THF, DMF[14][15] | Room Temperature to 80[14][16] | 80-95+[13][14] |

Experimental Protocols

The following are generalized yet detailed protocols for the synthesis of this compound from 3-bromopyridine using the three major cross-coupling reactions. These should serve as a starting point and may require optimization for specific scales and laboratory conditions.[5]

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the reaction of 3-bromopyridine with phenylboronic acid.

Materials:

-

3-Bromopyridine

-

Phenylboronic acid (1.1 - 1.5 equivalents)[4]

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[5]

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)[5]

-

Anhydrous solvent (e.g., 1,4-Dioxane) and degassed water (typically a 4:1 to 10:1 ratio)[5]

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry round-bottom flask, add 3-bromopyridine (1 equivalent), phenylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₃PO₄, 2 equivalents).[5]

-

Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.[5]

-

Add the anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water via syringe.[5]

-

Heat the reaction mixture to 80-100 °C and stir vigorously.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

-

Purify the crude product by column chromatography on silica (B1680970) gel.[5]

Protocol 2: Stille Coupling

This protocol outlines the reaction of 3-bromopyridine with tributyl(phenyl)stannane.

Materials:

-

3-Bromopyridine

-

Tributyl(phenyl)stannane (1.1-1.2 equivalents)[9]

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%)[9]

-

Anhydrous solvent (e.g., Toluene, DMF, Dioxane)[9]

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve 3-bromopyridine (1.0 mmol) and tributyl(phenyl)stannane (1.1-1.2 mmol) in the chosen anhydrous solvent.[9]

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and any additives.[9]

-

Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.[9]

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent.

-

To remove tin byproducts, the mixture can be washed with a saturated aqueous solution of KF or filtered through a short pad of silica gel.[9]

-

Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate.[9]

-

Purify the crude product by column chromatography.[9]

Protocol 3: Negishi Coupling

This protocol details the reaction of 3-bromopyridine with a phenylzinc reagent.

Materials:

-

3-Bromopyridine

-

Phenylzinc chloride (prepared in situ or as a solution, 1.2 equivalents)[14]

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[14]

-

Anhydrous THF[14]

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Preparation of Phenylzinc Chloride (if not commercially available): To a solution of phenyllithium (B1222949) or a phenyl Grignard reagent in THF at -78 °C, add a solution of zinc chloride (1.2 equivalents) in THF. Allow the mixture to warm to room temperature.[14][17]

-

In a separate flame-dried flask under an inert atmosphere, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in THF.[14]

-

To the solution of phenylzinc chloride, add the solution of the palladium catalyst, followed by the addition of 3-bromopyridine (1.0 equivalent).[14]

-

Stir the resulting mixture at room temperature or gently heat as needed overnight.[14]

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.[18]

-

Extract the aqueous layer with an organic solvent (e.g., EtOAc).[14]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[14]

-

Purify the crude product by flash column chromatography.[14]

Mandatory Visualizations

The following diagrams illustrate the catalytic cycles of the key cross-coupling reactions and a general experimental workflow.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Caption: Catalytic cycle of the Stille coupling reaction.[11]

Caption: Catalytic cycle of the Negishi coupling.[14]

Caption: General experimental workflow for cross-coupling.

Conclusion

The synthesis of this compound from 3-bromopyridine is a well-established transformation with several reliable palladium-catalyzed methods at the disposal of the synthetic chemist. The Suzuki-Miyaura coupling is often the preferred method due to the stability and low toxicity of the boronic acid reagents.[2][16] However, the Stille and Negishi couplings offer viable alternatives, particularly when specific functional groups are present or when the corresponding organotin or organozinc reagents are more readily available.[12][19] By understanding the nuances of each method, including the optimal reaction conditions and experimental protocols, researchers can efficiently synthesize this compound and its derivatives for a wide range of applications in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Stille Coupling | NROChemistry [nrochemistry.com]

- 12. Negishi coupling - Wikipedia [en.wikipedia.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Negishi Coupling | NROChemistry [nrochemistry.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

- 19. Stille Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Physical Properties of 3-Phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-Phenylpyridine, a vital synthetic intermediate in the development of pharmaceuticals, agrochemicals, and dyestuffs. The document outlines its melting and boiling points, supported by detailed experimental protocols for their determination.

Core Physical and Chemical Properties

This compound is an aromatic heterocyclic compound consisting of a pyridine (B92270) ring substituted with a phenyl group. It is generally described as a colorless to yellowish liquid or oil at ambient temperatures and is soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. Data has been compiled from various sources, and ranges are provided where discrepancies exist in the literature.

| Property | Value | Source(s) |

| Boiling Point | 269-270 °C (at 749 mmHg) | |

| 272 °C | ||

| Melting Point | 164 °C | |

| Density | 1.082 g/mL (at 25 °C) | |

| 1.085 g/mL | ||

| Refractive Index | n20/D 1.616 | |

| Molecular Formula | C₁₁H₉N | |

| Molecular Weight | 155.2 g/mol |

Note: There is a notable discrepancy in the reported melting point. While some sources list it as 164 °C, others describe the compound as a liquid or oil at room temperature, which is more consistent with the high boiling point. Researchers should consider verifying this property for their specific sample.

Experimental Protocols

Accurate determination of physical properties is crucial for compound identification and purity assessment. The following sections detail standard laboratory protocols for measuring the melting and boiling points of this compound.

Protocol 1: Melting Point Determination (Capillary Method)

This method utilizes a melting point apparatus to determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt)

-

Capillary tubes (sealed at one end)

-

Sample of this compound (solid form)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: If the this compound sample is in large crystals, gently grind a small amount into a fine powder using a clean, dry mortar and pestle.

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to cause the sample to fall to the sealed bottom. Repeat until a densely packed column of 2-4 mm of solid is achieved.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C per minute to find an approximate range. Allow the apparatus to cool significantly before proceeding.

-

Accurate Determination: Heat the block rapidly to about 15-20 °C below the expected or approximate melting point.

-

Slow Heating: Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the range). A pure compound will exhibit a sharp melting range of 1-2 °C.

Protocol 2: Boiling Point Determination (Thiele Tube Method)

This microscale method is effective for determining the boiling point with a small amount of liquid. It works by matching the vapor pressure of the liquid with the atmospheric pressure.

Apparatus and Materials:

-

Thiele tube filled with mineral oil

-

Thermometer

-

Small test tube (or fusion tube)

-

Capillary tube (sealed at one end)

-

Sample of this compound (liquid)

-

Rubber band or wire to attach the test tube to the thermometer

-

Bunsen burner or other heat source

Procedure:

-

Sample Preparation: Fill the small test tube with 0.5-1 mL of this compound.

-

Capillary Inversion: Place the capillary tube into the test tube with its open end facing down.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer's bulb.

-

Heating: Insert the assembly into the Thiele tube, making sure the heat-circulating arm is positioned for heating. The mineral oil should cover the sample.

-

Initial Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Observation: Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube's open end. This indicates the liquid's temperature is just above its boiling point.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The exact moment the bubbling ceases and the liquid just begins to enter the capillary tube, the vapor pressure of the sample equals the atmospheric pressure. Record the temperature at this instant; this is the boiling point.

An In-depth Technical Guide to the Solubility of 3-Phenylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3-phenylpyridine in various organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, pharmaceutical development, and materials science, where it serves as a key intermediate and building block. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents logical frameworks for understanding its solubility behavior.

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound in a wide array of organic solvents is not extensively available in publicly accessible literature. However, based on available information, the following table summarizes the known solubility values. Researchers are encouraged to determine solubility in their specific solvent systems for precise measurements.

| Solvent Classification | Solvent Name | Temperature (°C) | Solubility |

| Aqueous | Water | 20 | 0.46 g/L |

| Halogenated | Chloroform | Not Specified | Soluble[1][2][3] |

| Dichloromethane | Not Specified | Soluble[1][2][3] | |

| Esters | Ethyl Acetate | Not Specified | Soluble[1][2][3] |

Note: The term "Soluble" indicates a qualitative assessment, and the precise quantitative solubility may vary depending on the experimental conditions. Further experimental determination is recommended for specific applications.

Experimental Protocols for Solubility Determination

To facilitate the generation of precise quantitative solubility data, two common and reliable experimental protocols are detailed below: the Gravimetric Method (Shake-Flask) and UV-Vis Spectrophotometry.

Gravimetric Method (Shake-Flask Protocol)

The shake-flask method is a straightforward and widely used technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the equilibrium solubility of this compound in an organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Screw-cap vials

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a screw-cap vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until a constant concentration is observed.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter compatible with the solvent to remove any remaining microscopic particles.

-

-

Gravimetric Analysis:

-

Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is completely removed, reweigh the dish or vial containing the solid residue.

-

-

Calculation:

-

The solubility (S) can be calculated using the following formula: S (g/L) = (Mass of residue (g) / Volume of filtrate (L))

-

UV-Vis Spectrophotometry Protocol

This method is suitable for compounds that exhibit UV absorbance and provides a sensitive means of determining concentration.

Objective: To determine the solubility of this compound in an organic solvent using UV-Vis spectrophotometry.

Materials:

-

This compound (solid)

-

Selected organic solvent (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Materials for Shake-Flask method (as described above)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration.

-

Perform a series of dilutions to create a set of standard solutions with varying, known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Preparation of Saturated Solution:

-

Follow steps 1 and 2 of the Gravimetric Method (Shake-Flask Protocol) to prepare a saturated solution of this compound and allow it to reach equilibrium.

-

-

Sample Collection and Dilution:

-

Follow step 3 of the Gravimetric Method to obtain a clear, filtered supernatant of the saturated solution.

-

Carefully perform a precise dilution of the filtered supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Spectrophotometric Analysis:

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation:

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Logical Frameworks and Visualizations

Experimental Workflow for Solubility Determination

The general workflow for determining the solubility of this compound can be visualized as a sequential process, starting from sample preparation to final data analysis.

Factors Influencing Solubility

The solubility of this compound in a given organic solvent is governed by the interplay of intermolecular forces between the solute and the solvent molecules. A conceptual diagram illustrating these relationships is provided below.

References

Spectroscopic Profile of 3-Phenylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Phenylpyridine, a key heterocyclic compound with applications in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Core Spectroscopic Data

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.84 | d | 1H | H-2 (Pyridine) |

| 8.57 | dd | 1H | H-6 (Pyridine) |

| 7.82 | dt | 1H | H-4 (Pyridine) |

| 7.54 | m | 2H | H-2', H-6' (Phenyl) |

| 7.44 | m | 2H | H-3', H-5' (Phenyl) |

| 7.37 | m | 1H | H-4' (Phenyl) |

| 7.31 | ddd | 1H | H-5 (Pyridine) |

Solvent: CDCl₃, Reference: TMS (0.00 ppm). Data sourced from publicly available spectral databases.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 157.4 | C-2 (Pyridine) |

| 149.6 | C-6 (Pyridine) |

| 139.4 | C-4 (Pyridine) |

| 136.7 | C-1' (Phenyl) |

| 128.9 | C-3', C-5' (Phenyl) |

| 128.7 | C-2', C-6' (Phenyl) |

| 126.9 | C-4' (Phenyl) |

| 122.1 | C-5 (Pyridine) |

| 120.6 | C-3 (Pyridine) |

Solvent: CDCl₃. Data is a representative spectrum for a phenylpyridine derivative and may vary slightly for this compound.[1]

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1600-1585 | Medium-Strong | C=C Aromatic Ring Stretch |

| 1500-1400 | Medium-Strong | C=C Aromatic Ring Stretch |

| 900-675 | Strong | Aromatic C-H Bending (Out-of-Plane) |

This table is based on characteristic absorption frequencies for aromatic and pyridine (B92270) compounds.[2][3][4]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 155 | 100% | [M]⁺ (Molecular Ion) |

| 154 | ~40% | [M-H]⁺ |

| 128 | ~14% | [M-HCN]⁺ |

| 156 | ~13% | [M+1]⁺ (Isotopic Peak) |

| 52 | ~13% | Fragmentation Ion |

Ionization Method: Electron Impact (EI). Data sourced from the NIST Mass Spectrometry Data Center and PubChem.[5]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Instrumentation: A 400 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 12 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 240 ppm.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay: 5 seconds.

-

Number of Scans: 1024.

Data Processing:

-

The Free Induction Decay (FID) is Fourier transformed.

-

The resulting spectrum is phase-corrected.

-

The baseline is corrected.

-

Chemical shifts are referenced to TMS.

-

For ¹H NMR, signals are integrated.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

A small amount of liquid this compound is placed directly onto the ATR crystal.

-

The pressure arm is engaged to ensure good contact between the sample and the crystal.

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then acquired over the range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an electron impact (EI) ionization source and a quadrupole or time-of-flight (TOF) mass analyzer.

Sample Introduction:

-

A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is prepared.

-

The sample is introduced into the ion source, often via direct infusion or through a gas chromatography (GC) system.

Data Acquisition (EI Mode):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Rate: 1 scan/second.

Data Processing:

-

The mass spectrum is analyzed to identify the molecular ion peak.

-

The fragmentation pattern is examined to deduce structural information.

-

The isotopic distribution of the molecular ion is checked to confirm the elemental composition.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Spectroscopic Analysis Workflow for this compound.

References

An In-depth Technical Guide to 3-Phenylpyridine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylpyridine, a simple yet versatile aromatic heterocycle, has emerged as a significant building block in organic synthesis, medicinal chemistry, and materials science. This technical guide provides a comprehensive overview of its discovery and historical context, detailed experimental protocols for its synthesis, a compilation of its physicochemical and biological properties, and a discussion of its applications, particularly in drug development. Special emphasis is placed on modern synthetic methodologies and the mechanistic pathways in which its derivatives are involved.

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily available historical records. However, its discovery can be situated within the broader context of the development of pyridine (B92270) chemistry in the late 19th and early 20th centuries. The pioneering work on pyridine synthesis, such as the Hantzsch pyridine synthesis reported in 1881, laid the groundwork for the creation of a wide array of pyridine derivatives[1]. The work of chemists like Amé Pictet on the synthesis of nicotine (B1678760) and other heterocyclic compounds further expanded the toolbox for manipulating the pyridine ring[2][3].

Early methods for forming biaryl linkages, such as the Ullmann reaction, discovered in the early 1900s, would have provided a potential, albeit harsh, route to phenylpyridines[4]. The advent of modern cross-coupling reactions, particularly the Suzuki-Miyaura and Negishi couplings in the latter half of the 20th century, revolutionized the synthesis of this compound and its derivatives, offering milder and more efficient pathways[5][6]. These developments have cemented this compound's role as a readily accessible and highly valuable scaffold in contemporary chemical research.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₁H₉N | [6][7] |

| Molecular Weight | 155.20 g/mol | [6][8] |

| CAS Number | 1008-88-4 | [6][8] |

| Appearance | Colorless to yellowish oil or crystalline solid | [6] |

| Boiling Point | 269-272 °C | [8] |

| Density | 1.082 - 1.091 g/mL at 25 °C | [8] |

| Refractive Index | 1.616 | [8] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate (B1210297); sparingly soluble in water | [6] |

| pKa (Strongest Basic) | 4.73 (Predicted) | |

| ¹H NMR (CDCl₃) | δ (ppm): 7.30-7.55 (m, 5H, Ar-H), 7.80 (dt, 1H), 8.55 (dd, 1H), 8.80 (d, 1H) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 123.8, 127.2, 128.9, 129.1, 134.4, 137.9, 148.3, 150.8 | |

| Mass Spectrum (EI) | m/z (%): 155 (M+, 100), 154 (40), 128 (14) |

Experimental Protocols

Modern synthetic chemistry offers several efficient methods for the preparation of this compound. The Suzuki-Miyaura cross-coupling reaction is a widely employed and versatile method.

Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of this compound from 3-bromopyridine (B30812) and phenylboronic acid.

Materials:

-

3-Bromopyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (B91453) (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).

-

Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

-

Flush the flask with an inert gas (nitrogen or argon) for 5-10 minutes.

-

Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours[9].

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Biological Activities and Applications in Drug Development

This compound and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. While quantitative data for the parent this compound is limited, its scaffold is a key component in numerous biologically active molecules.

Anticancer Activity

The phenylpyridine motif is present in a number of compounds investigated for their anticancer properties. Derivatives of this compound have shown potential as inhibitors of various cellular targets. For instance, certain gold(III) complexes containing a (2-phenyl)pyridine ligand have demonstrated strong antiproliferative activity with EC50 values in the low micromolar range against HeLa cancer cells[10]. While not this compound itself, this highlights the potential of the core structure. Additionally, novel 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been synthesized and evaluated as potential anticancer agents, with some compounds showing potent inhibitory activity against A549 and HCT-116 cell lines with IC50 values in the low micromolar range[11].

Antimicrobial Activity

The pyridine ring is a well-known pharmacophore in antimicrobial agents. While specific minimum inhibitory concentration (MIC) values for this compound are not widely reported, derivatives containing the this compound scaffold have been investigated. For example, novel 3-phenyl-4-phenoxypyrazole derivatives have shown inhibitory activity against Gram-positive bacteria, with MICs ranging from 1 to 16 µg/ml[12].

The following table summarizes some reported biological activities of this compound derivatives.

| Compound Class/Derivative | Biological Activity | Cell Line/Organism(s) | IC₅₀ / MIC Value(s) | Reference(s) |

| Gold(III) (2-phenyl)pyridine complexes | Anticancer | HeLa | Low µM range | [10] |

| 1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives | Anticancer | A549, HCT-116 | 2.39 - 3.90 µM | [11] |

| 3-Phenyl-4-phenoxypyrazole derivatives | Antibacterial (Gram-positive) | S. aureus, E. faecalis | 1 - 16 µg/mL | [12] |

Signaling Pathways and Experimental Workflows

Inhibition of Tubulin Polymerization

Many natural and synthetic compounds exert their anticancer effects by disrupting microtubule dynamics. Some diarylpyridine derivatives, which are structurally related to this compound, are known to inhibit tubulin polymerization by binding to the colchicine (B1669291) site on β-tubulin[13]. This disruption leads to mitotic arrest and ultimately apoptosis. The simplified signaling pathway is depicted below.

Experimental Workflow for Suzuki-Miyaura Coupling

The synthesis of this compound via the Suzuki-Miyaura coupling follows a well-defined experimental workflow, which can be visualized as a series of sequential steps from reaction setup to product purification.

Conclusion

This compound is a foundational heterocyclic compound with a rich history intertwined with the development of organic synthesis. Its accessibility through modern cross-coupling reactions has solidified its importance as a versatile building block. The phenylpyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting promising anticancer and antimicrobial activities. Further exploration of the biological activities of this compound and the development of novel synthetic methodologies will undoubtedly continue to drive innovation in drug discovery and materials science. This guide serves as a technical resource for researchers and professionals, providing essential data and protocols to facilitate their work with this important molecule.

References

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Amé Pictet - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Negishi coupling - Wikipedia [en.wikipedia.org]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | C11H9N | CID 13886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. benchchem.com [benchchem.com]

- 10. Anticancer profile of a series of gold(III) (2-phenyl)pyridine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

3-Phenylpyridine: A Heterocyclic Building Block for Scientific Advancement

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpyridine, a versatile heterocyclic compound, stands as a critical building block in the realms of medicinal chemistry and materials science. Its unique structural motif, featuring a phenyl group appended to a pyridine (B92270) ring, provides a valuable scaffold for the synthesis of a diverse array of complex molecules. This guide offers a comprehensive overview of this compound, detailing its chemical and physical properties, established synthetic protocols, and its significant applications, with a particular focus on its role in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective utilization in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉N | [1] |

| Molecular Weight | 155.20 g/mol | [1] |

| CAS Number | 1008-88-4 | [1] |

| Appearance | Colorless to yellowish liquid or solid | [2] |

| Boiling Point | 269-270 °C at 749 mmHg | [2] |

| Density | 1.082 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.616 | [2] |

| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate (B1210297). Sparingly soluble in water. | [2] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.84 (d, J=2.4 Hz, 1H), 8.57 (dd, J=4.8, 1.6 Hz, 1H), 7.82 (dt, J=8.0, 2.0 Hz, 1H), 7.54-7.51 (m, 2H), 7.46-7.42 (m, 2H), 7.39-7.35 (m, 1H) | [3] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 158.6, 146.9, 140.5, 138.4, 130.7, 128.9, 128.1, 127.8, 122.0, 20.0 | [4] |

| Infrared (IR) | Characteristic peaks include those for C-H stretching of the aromatic rings, C=C and C=N stretching within the rings, and out-of-plane bending. Key absorptions are typically observed around 3050 cm⁻¹ (aromatic C-H stretch), 1600-1400 cm⁻¹ (C=C and C=N stretching), and 900-675 cm⁻¹ (C-H bending). | [5] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 155. Key fragments often correspond to the loss of components from the pyridine or phenyl rings. Common fragments are observed at m/z = 154 and 128. | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several reliable methods, with transition metal-catalyzed cross-coupling reactions being the most prevalent.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly efficient method for the formation of C-C bonds. The synthesis of this compound via this method typically involves the reaction of a 3-halopyridine with phenylboronic acid in the presence of a palladium catalyst and a base.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials: 3-Bromopyridine (B30812), Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), 1,4-Dioxane (B91453), Water.

-

Procedure:

-

To a dried Schlenk tube under an inert atmosphere (e.g., argon), add 3-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).

-

Add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate gradient) to yield this compound.

-

-

Expected Yield: 70-90%

Negishi Coupling

The Negishi coupling offers an alternative powerful method for synthesizing this compound by coupling an organozinc reagent with an organic halide.[7][8] This reaction is known for its high functional group tolerance.[7]

Experimental Protocol: Negishi Coupling

-

Materials: 3-Bromopyridine, Phenylzinc chloride, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Anhydrous tetrahydrofuran (B95107) (THF).

-

Procedure:

-

Prepare the phenylzinc chloride reagent in situ or use a commercially available solution.

-

In a flame-dried flask under an inert atmosphere, dissolve 3-bromopyridine (1.0 mmol) in anhydrous THF.

-

Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).

-

Slowly add the phenylzinc chloride solution (1.2 equivalents) to the reaction mixture at room temperature.

-

Stir the reaction at room temperature or gently heat to 40-50 °C, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the product by column chromatography.

-

-

Expected Yield: Varies depending on specific conditions and substrates.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction for the formation of dihydropyridine (B1217469) rings, which can then be oxidized to the corresponding pyridine.[9][10] While not a direct route to this compound itself, it is a valuable method for synthesizing substituted this compound derivatives.[10][11]

Experimental Protocol: Hantzsch Pyridine Synthesis (for derivatives)

-

Materials: An appropriate β-ketoester, an aldehyde (e.g., benzaldehyde), a nitrogen source (e.g., ammonium acetate), and an oxidizing agent.

-

Procedure:

-

In a round-bottom flask, combine the aldehyde (1.0 mmol), the β-ketoester (2.0 mmol), and ammonium acetate (1.2 mmol) in a suitable solvent such as ethanol.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to allow the dihydropyridine product to crystallize.

-

Isolate the dihydropyridine by filtration.

-

Oxidize the dihydropyridine using a suitable oxidizing agent (e.g., nitric acid, or air) to afford the pyridine derivative.

-

Purify the final product by recrystallization or column chromatography.

-

-

Expected Yield: Generally moderate to high, but substrate-dependent.

Applications in Drug Discovery and Materials Science

The this compound scaffold is of significant interest to medicinal chemists due to its presence in a number of biologically active compounds.

As a Pharmacophore in Anticancer Agents

Diarylpyridine derivatives, which include the this compound motif, have been investigated as potent inhibitors of tubulin polymerization.[12] Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.[12] The pyridine ring acts as a rigid linker, holding the two aryl rings in a specific conformation that is thought to be crucial for binding to the colchicine-binding site on β-tubulin.[12]

Other Therapeutic Areas

Beyond oncology, the this compound core has been incorporated into molecules targeting a range of other diseases. Its ability to be readily functionalized allows for the fine-tuning of pharmacological properties to interact with various biological targets.

Materials Science

In materials science, this compound and its derivatives are utilized as ligands in the synthesis of metal complexes, including those with applications in organic light-emitting diodes (OLEDs) and as catalysts.[2] The electronic properties of the phenylpyridine ligand can be modulated through substitution to tune the photophysical and catalytic properties of the resulting metal complexes.

Experimental Workflow: Synthesis and Screening

The development of novel bioactive compounds based on the this compound scaffold typically follows a structured workflow encompassing synthesis, purification, characterization, and biological evaluation.

Conclusion

This compound is a heterocyclic building block of considerable importance, offering a versatile platform for the synthesis of a wide range of functional molecules. Its straightforward synthesis, coupled with the significant biological activities exhibited by its derivatives, ensures its continued relevance in the fields of drug discovery and materials science. This guide provides a foundational understanding for researchers looking to leverage the potential of this compound in their scientific endeavors.

References

- 1. This compound | C11H9N | CID 13886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(1008-88-4) 1H NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchgate.net [researchgate.net]

- 6. Negishi coupling - Wikipedia [en.wikipedia.org]

- 7. Negishi Coupling [organic-chemistry.org]

- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 10. scribd.com [scribd.com]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. The triplet state of fac-Ir(ppy)3 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Presence of 3-Phenylpyridine in Tea: A Technical Guide for Researchers

An in-depth exploration of the natural occurrence, analytical methodologies, and potential biosynthetic origins of 3-Phenylpyridine in Camellia sinensis.

Introduction

This compound, a pyridine (B92270) derivative, has been reported as a naturally occurring volatile constituent in tea (Camellia sinensis)[1][2]. While its presence is acknowledged in scientific databases, a comprehensive understanding of its concentration, the precise analytical methods for its quantification in tea, and its biosynthetic pathway within the plant remain largely unexplored. This technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a consolidated overview of the current knowledge and proposing methodologies for further investigation into this intriguing compound. The structural similarity of this compound to compounds with potential neurological activity underscores the importance of a deeper understanding of its presence in a globally consumed beverage[2].

Natural Occurrence and Significance

The identification of this compound in tea places it among the hundreds of volatile and semi-volatile compounds that contribute to the complex aroma and flavor profile of this beverage. While its sensory contribution is yet to be defined, its structural resemblance to other bioactive pyridine alkaloids warrants further investigation into its potential physiological effects.

Table 1: Reported Natural Occurrence of this compound

| Plant Species | Reference |

| Camellia sinensis (Tea) | [1][2] |

| Mentha species (Mint) | |

| Nicotiana tabacum (Tobacco) |

Note: This table will be populated with more specific data as research becomes available.

Proposed Analytical Methodologies

To date, a standardized protocol for the quantification of this compound in tea has not been published. However, based on the analytical techniques used for other volatile and semi-volatile compounds in complex matrices, a robust methodology can be proposed.

Sample Preparation and Extraction

The extraction of this compound from tea leaves is a critical step for accurate quantification. A proposed workflow is outlined below.

Caption: Proposed workflow for the extraction of this compound from tea.

Experimental Protocol: Solvent Extraction and Solid Phase Extraction (SPE) Cleanup

-

Sample Preparation: Freeze-dry fresh tea leaves to preserve volatile compounds and grind to a fine powder (e.g., 40-60 mesh) to increase surface area for extraction.

-

Extraction:

-

Accurately weigh approximately 5 g of the powdered tea sample into a cellulose (B213188) thimble.

-

Perform a Soxhlet extraction for 6-8 hours using a suitable solvent such as dichloromethane or a mixture of hexane (B92381) and ethyl acetate (B1210297).

-

Alternatively, utilize ultrasonic-assisted extraction by suspending the tea powder in the solvent and sonicating for 30-45 minutes.

-

-

Concentration: Concentrate the resulting extract to a smaller volume (e.g., 1-2 mL) under a gentle stream of nitrogen to avoid thermal degradation of the analyte.

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition an appropriate SPE cartridge (e.g., C18 for reversed-phase or silica for normal-phase) with the extraction solvent.

-

Load the concentrated extract onto the cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., hexane) to remove interfering non-polar compounds.

-

Elute the fraction containing this compound with a solvent of appropriate polarity (e.g., a mixture of hexane and ethyl acetate or dichloromethane).

-

Collect the eluate and concentrate it to the final volume for analysis.

-

Instrumental Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most suitable technique for the separation and identification of this compound.

Caption: Proposed workflow for GC-MS analysis of this compound.

Experimental Protocol: GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

-

Injector: Operate in splitless mode for trace analysis, with an injector temperature of 250°C.

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

-

Quantification: For quantitative analysis, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of this compound (e.g., m/z 155, 128, 77). Prepare a calibration curve using a certified reference standard of this compound.

Proposed Biosynthetic Pathway

The biosynthetic origin of this compound in Camellia sinensis has not been elucidated. Based on the known biosynthesis of pyridine alkaloids and phenylpropanoids in plants, a hypothetical pathway is proposed. This pathway involves the convergence of precursors from the shikimate pathway (leading to the phenyl group) and the pyridine nucleotide cycle (providing the pyridine ring).

Caption: Hypothetical biosynthetic pathway of this compound in Camellia sinensis.

The proposed pathway initiates with the formation of a phenyl precursor, likely derived from L-phenylalanine via the shikimate pathway. Concurrently, the pyridine nucleotide cycle, starting from aspartate, generates an activated pyridine precursor, such as nicotinic acid or a derivative thereof[3][4][5][6][7]. A key, yet uncharacterized, enzymatic condensation reaction is hypothesized to join these two precursors to form a phenylpyridine scaffold. Subsequent enzymatic modifications, such as decarboxylation, would then lead to the final this compound molecule.

Future Research Directions

The study of this compound in tea is a nascent field with significant opportunities for original research. Key areas for future investigation include:

-

Quantitative Surveys: A comprehensive quantitative analysis of this compound across a wide variety of tea cultivars, processing methods (green, black, oolong, etc.), and geographical origins is necessary to understand its distribution and factors influencing its concentration.

-

Method Validation: The proposed analytical methods require validation to ensure accuracy, precision, and robustness for routine analysis of this compound in tea.

-

Biosynthetic Pathway Elucidation: Isotopic labeling studies, coupled with transcriptomic and proteomic analyses of Camellia sinensis, are essential to confirm the proposed biosynthetic pathway and identify the specific enzymes involved.

-

Bioactivity and Sensory Studies: Research into the potential bioactivity and sensory properties of this compound will clarify its significance for tea quality and human health.

Conclusion

While the natural occurrence of this compound in tea is established, a significant knowledge gap exists regarding its quantitative levels, analytical protocols, and biosynthetic origins. This technical guide provides a framework for researchers to address these unanswered questions. The proposed methodologies and hypothetical pathway serve as a starting point for future studies that will undoubtedly contribute to a more complete understanding of the complex chemistry of tea and the potential implications of its minor constituents.

References

- 1. This compound | C11H9N | CID 13886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Phenylpyridine and this compound, constituents of tea, are unlikely to cause idiopathic Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tropane, Piperidine, and Pyridine Alkaloid Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Phenylpyridine via Suzuki-Miyaura Cross-Coupling

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This reaction is particularly vital for the synthesis of biaryl compounds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials. This document provides a detailed protocol for the synthesis of 3-Phenylpyridine, a key building block in medicinal chemistry, through the palladium-catalyzed coupling of 3-bromopyridine (B30812) and phenylboronic acid.

Reaction Principle: The synthesis is achieved via a palladium-catalyzed cross-coupling reaction. The catalytic cycle involves three primary steps: oxidative addition of the aryl halide to the active Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center (facilitated by a base), and finally, reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Figure 1: General reaction scheme for the Suzuki coupling of 3-bromopyridine and phenylboronic acid.

Catalytic Cycle

The mechanism of the Suzuki reaction is a catalytic cycle involving the palladium catalyst.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the 3-bromopyridine, inserting itself into the carbon-bromine bond to form a Pd(II) complex.

-

Transmetalation: The base activates the phenylboronic acid, facilitating the transfer of the phenyl group to the Pd(II) complex, displacing the bromide.

-

Reductive Elimination: The two organic groups (phenyl and pyridyl) on the palladium center couple and are eliminated from the metal, forming the this compound product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.

Palladium-Catalyzed Synthesis of 3-Phenylpyridine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpyridine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their unique structural motif is found in a variety of biologically active molecules and approved pharmaceuticals. The pyridine (B92270) ring can act as a bioisostere for a phenyl group, offering modulated physicochemical properties such as improved solubility and metabolic stability. The development of efficient and versatile synthetic methods for the preparation of these compounds is therefore of paramount importance. Among the most powerful tools for the construction of the C-C bond between the pyridine and phenyl rings are palladium-catalyzed cross-coupling reactions, including the Suzuki, Stille, and Negishi couplings. These methods offer a broad substrate scope and functional group tolerance, making them highly valuable in the synthesis of complex molecules.

This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives using these three key palladium-catalyzed methodologies. It is intended to serve as a practical guide for researchers in academic and industrial settings.

General Experimental Workflow

The synthesis of this compound derivatives via palladium-catalyzed cross-coupling generally follows a common workflow, from starting materials to the purified final product.

Caption: A generalized experimental workflow for the palladium-catalyzed synthesis of this compound derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate. Its advantages include the commercial availability of a wide range of boronic acids, mild reaction conditions, and the generation of non-toxic byproducts.

Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol describes a general procedure for the coupling of a 3-halopyridine with a phenylboronic acid.

Materials:

-

3-Halopyridine (e.g., 3-bromopyridine, 3-iodopyridine) (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-halopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired this compound derivative.

Data Presentation: Suzuki Coupling of 3-Halopyridines

| Entry | 3-Halopyridine | Phenylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 85 |

| 2 | 3-Iodopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 |

| 3 | 3-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃/XPhos (2) | K₃PO₄ | t-BuOH/H₂O | 100 | 16 | 78 |

| 4 | 3-Bromo-5-nitropyridine | Phenylboronic acid | Pd(OAc)₂/PPh₃ (3) | K₂CO₃ | DMF/H₂O | 80 | 4 | 90[1] |

| 5 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85[2] |

Stille Coupling

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex. This method is known for its excellent functional group tolerance and the stability of organostannane reagents. However, a significant drawback is the toxicity of the tin compounds.

Catalytic Cycle

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: General Procedure for Stille Coupling

This protocol outlines a general procedure for the coupling of a 3-halopyridine with a phenylstannane.

Materials:

-

3-Halopyridine (e.g., 3-bromopyridine, 3-iodopyridine) (1.0 mmol, 1.0 equiv)

-

Phenylstannane (e.g., tributyl(phenyl)stannane) (1.1-1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

-

Solvent (e.g., Toluene, DMF, 1,4-dioxane)

-

Optional additive (e.g., LiCl, CuI)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 3-halopyridine (1.0 mmol) and the phenylstannane (1.1 mmol) in the chosen anhydrous, degassed solvent (e.g., toluene, 5 mL).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and any additives.

-

Heat the reaction mixture to the specified temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts. Stir vigorously for 1-2 hours.

-

Filter the mixture through a pad of Celite and wash the filter cake with the organic solvent.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.

Data Presentation: Stille Coupling of 3-Halopyridines

| Entry | 3-Halopyridine | Phenylstannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-Iodopyridine | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (2) | Toluene | 110 | 16 | 88 |

| 2 | 3-Bromopyridine | Trimethyl(phenyl)stannane | PdCl₂(PPh₃)₂ (3) | DMF | 100 | 24 | 75 |

| 3 | 3-Iodopyridine | Phenyltri(n-butyl)stannate | Pd₂(dba)₃/P(furyl)₃ (1) | NMP | 80 | 6 | 95 |

| 4 | 3-Bromopyridine | Tributyl(phenyl)stannane | Pd(OAc)₂ (5) | PEG-400 | 120 | 1 | 92 |

| 5 | 3-Bromoisoquinoline | Phenylstannane | Pd(OAc)₂ (5) | Ionic Liquid | 110 | 0.5 | 85[3] |

Negishi Coupling

The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate. Organozinc reagents are more reactive than their organoboron and organotin counterparts, often leading to faster reactions under milder conditions. However, organozinc reagents are sensitive to air and moisture, requiring stricter anhydrous and inert reaction conditions.

Catalytic Cycle

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Experimental Protocol: General Procedure for Negishi Coupling

This protocol provides a general method for the Negishi coupling, including the in situ preparation of the organozinc reagent.

Materials:

-

Phenyl halide (e.g., bromobenzene, iodobenzene) (1.1 mmol, 1.1 equiv)

-

Activated Zinc dust (1.5 equiv)

-

3-Halopyridine (e.g., 3-bromopyridine, 3-chloropyridine) (1.0 mmol, 1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (e.g., PPh₃, XPhos) (if needed)

-

Anhydrous THF

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

Part A: Preparation of the Phenylzinc Reagent

-

To a flame-dried Schlenk flask containing activated zinc dust (1.5 mmol) under an inert atmosphere, add a small amount of anhydrous THF.

-

Add a solution of the phenyl halide (1.1 mmol) in anhydrous THF dropwise. The reaction can be initiated by gentle heating or the addition of a small crystal of iodine.

-

Stir the mixture at room temperature or gentle reflux until the zinc insertion is complete (typically 1-4 hours), indicated by the consumption of the zinc dust.

Part B: Cross-Coupling Reaction

-

In a separate flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and ligand (e.g., XPhos, 0.02 mmol, 2 mol%).

-

Add a solution of the 3-halopyridine (1.0 mmol) in anhydrous THF.

-

To this mixture, add the freshly prepared phenylzinc reagent solution from Part A via cannula at room temperature.

-

Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C) and monitor by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.

Data Presentation: Negishi Coupling of 3-Halopyridines

| Entry | 3-Halopyridine | Phenylzinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-Bromopyridine | Phenylzinc chloride | Pd(PPh₃)₄ (3) | THF | 65 | 12 | 90 |

| 2 | 3-Iodopyridine | Phenylzinc iodide | PdCl₂(dppf) (2) | THF | RT | 6 | 94 |

| 3 | 3-Chloropyridine | Phenylzinc chloride | Pd₂(dba)₃/t-Bu₃P (2) | Dioxane | 100 | 18 | 82 |

| 4 | 2-Chloro-3-iodopyridine | Phenylzinc chloride | Pd(PPh₃)₄ (5) | THF | 60 | 4 | 87 (coupling at C-3) |

| 5 | 4-Iodopyridine | (l-aspartic acid derived) organozinc | Pd₂(dba)₃/P(2-furyl)₃ | THF | 50 | 1 | 90[4] |

Conclusion

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki, Stille, and Negishi couplings, are indispensable methods for the synthesis of this compound derivatives. The choice of a specific method depends on several factors, including the availability of starting materials, functional group tolerance, and considerations regarding toxicity and waste disposal. The Suzuki coupling is often the method of choice due to its use of readily available and non-toxic boronic acids. The Stille coupling offers excellent functional group tolerance but is hampered by the toxicity of organotin reagents. The Negishi coupling provides high reactivity but requires stringent anhydrous and inert conditions. The protocols and data presented herein provide a valuable resource for chemists to select and optimize the most suitable method for their synthetic targets in the pursuit of novel this compound-based compounds for drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]